molecular formula C7H5NO3 B2609992 4-Oxazolecarboxylic acid, 2-ethynyl-, methyl ester CAS No. 839697-74-4

4-Oxazolecarboxylic acid, 2-ethynyl-, methyl ester

Cat. No.: B2609992
CAS No.: 839697-74-4
M. Wt: 151.121
InChI Key: LTCGGWPHKYTTOA-UHFFFAOYSA-N
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Description

“4-Oxazolecarboxylic acid, 2-ethynyl-, methyl ester” is a chemical compound with the molecular formula C7H5NO3 . It is also known as "Methyl 2-ethynyloxazole-4-carboxylate" .


Synthesis Analysis

The synthesis of oxazolines, which are precursors to oxazoles such as “this compound”, can be achieved through the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string CC#CC1=NC=C(O1)C(=O)OC .


Chemical Reactions Analysis

The chemical reactions involving oxazolines and oxazoles have been studied extensively. The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas have also been successfully employed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 151.12 . More detailed properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

  • Synthesis of Oxazole Derivatives : Ferreira et al. (2010) discuss the synthesis of several 2,5-disubstituted oxazole-4-carboxylates from the methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives. These compounds exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them suitable for use as fluorescent probes in peptide chains (Ferreira et al., 2010).

  • Synthesis and Transformations of Oxazole Derivatives : Prokopenko et al. (2010) synthesized methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives. These compounds were used for further transformations, demonstrating the versatility of oxazole derivatives in chemical synthesis (Prokopenko et al., 2010).

  • Oxazole Derivatives with Inhibitory Activity on Blood Platelet Aggregation : Ozaki et al. (1983) synthesized methyl 5-substituted oxazole-4-carboxylates with potential inhibitory activity on blood platelet aggregation. Some of these compounds showed activity comparable to aspirin, highlighting their potential therapeutic applications (Ozaki et al., 1983).

  • Coordination Chemistry of Oxazoline Ligands : Gómez et al. (1999) reviewed the transition metal coordination chemistry of oxazolines, a class of compounds related to oxazole derivatives. These ligands show versatility in ligand design and are used in transition metal-catalyzed asymmetric organic syntheses (Gómez et al., 1999).

  • Synthesis and Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) synthesized novel triazole derivatives from various ester ethoxycarbonylhydrazones with primary amines. These compounds were screened for their antimicrobial activities, showcasing the potential of oxazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

  • Poly(2-oxazoline)s in Biomedical Applications : Sehlinger et al. (2015) focused on poly(2-oxazoline)s, which have garnered interest due to their potential use in biomedical applications. The study discusses novel methods to control the polymer side chains and tune their properties (Sehlinger et al., 2015).

Properties

IUPAC Name

methyl 2-ethynyl-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c1-3-6-8-5(4-11-6)7(9)10-2/h1,4H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCGGWPHKYTTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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